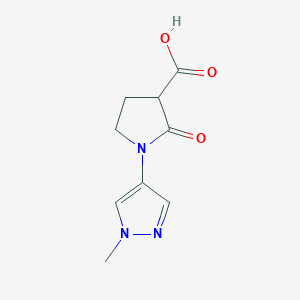

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid

Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 1339159-33-9) is a heterocyclic compound featuring a pyrrolidone ring fused with a pyrazole moiety and a carboxylic acid group at position 3. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 225.20 g/mol. The compound is categorized as a lactam derivative, characterized by the 2-oxopyrrolidine (γ-lactam) core, which confers rigidity and influences hydrogen-bonding capabilities [7].

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11-5-6(4-10-11)12-3-2-7(8(12)13)9(14)15/h4-5,7H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWURJPUVTBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyrrolidine derivative under acidic or basic conditions. For example, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-oxopyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid. For instance, compounds with similar structural motifs have been evaluated in vitro against various cancer cell lines, including A549 human pulmonary cancer cells. These studies demonstrated that certain derivatives exhibit significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives can target Gram-positive bacteria and drug-resistant fungal pathogens. In vitro assays demonstrated varying degrees of activity against selected strains, suggesting a potential role in developing new antibiotics . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Notably, modifications to the pyrazole ring or the carboxylic acid moiety can significantly influence biological activity .

Table 1: Summary of Synthetic Routes

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated a series of substituted derivatives in A549 cell lines, comparing their cytotoxicity to standard treatments. The results indicated that specific modifications to the pyrazole ring enhanced anticancer activity, leading to further investigations into their mechanisms .

Case Study 2: Antimicrobial Screening

In another study, a library of compounds based on the structure of this compound was screened against multidrug-resistant bacterial strains. The findings revealed that some derivatives possessed promising antimicrobial activity, warranting further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrazole-pyrrolidine-carboxylic acid scaffold. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid | C₉H₁₁N₃O₃ | 225.20 | Pyrazole (N-methyl), γ-lactam, -COOH | Heterocyclic aromaticity, moderate polarity, hydrogen-bond donor/acceptor sites [7]. |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) | C₆H₉NO₃ | 143.14 | γ-lactam, -COOH | Simpler structure lacking pyrazole; reduced steric bulk and lower molecular weight [3]. |

| 1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 1275458-73-5) | C₁₁H₁₅N₃O₄ | 253.26 | Pyrazole (2-methoxyethyl), δ-lactam, -COOH | Methoxyethyl group enhances hydrophilicity; δ-lactam alters ring strain and reactivity [11]. |

| 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: sc-332701) | C₁₁H₉Cl₂NO₃ | 286.10 | Dichlorophenyl, γ-lactam, -COOH | Electron-withdrawing Cl groups increase acidity; aromatic phenyl enhances π-stacking [14]. |

| 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1339159-33-9 derivative) | C₁₀H₁₃N₃O₃ | 239.23 | Pyrazole (N-methyl), δ-lactam, -COOH | δ-lactam position affects conformational flexibility and hydrogen-bonding patterns [7]. |

Functional and Reactivity Differences

- Pyrazole vs. Phenyl Substituents : The pyrazole group in the target compound provides a nitrogen-rich heterocycle, enhancing coordination with metal catalysts or biological targets compared to the electron-deficient dichlorophenyl group in CAS: sc-332701 [14].

- Lactam Ring Position : The 2-oxo (γ-lactam) configuration in the target compound vs. 5-oxo (δ-lactam) in derivatives (e.g., CAS: 1275458-73-5) alters ring strain and solubility. γ-Lactams are generally more strained, increasing reactivity in nucleophilic reactions [14].

- Carboxylic Acid Positioning : The carboxylic acid at position 3 in the target compound vs. other positions (e.g., δ-lactam derivatives) affects intermolecular interactions, such as salt formation or esterification efficiency [7].

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound notable for its unique structure, which integrates a pyrazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₄O₃, with a CAS number of 1528717-87-4. Its structure features a carboxylic acid group at the third position and a 1-methyl-1H-pyrazol-4-yl substituent at the first position, contributing to its biological properties.

Anticancer Activity

Research has highlighted the anticancer potential of derivatives related to this compound. In studies involving A549 human lung adenocarcinoma cells, various derivatives were tested for their cytotoxic effects. For instance, compounds derived from similar structures exhibited varying levels of cytotoxicity when compared to standard chemotherapeutic agents like cisplatin. Notably, some derivatives demonstrated significant reductions in cell viability, suggesting potential as anticancer agents.

| Compound | Cell Viability (%) | Comparison with Cisplatin |

|---|---|---|

| This compound | 78–86% | Less effective than cisplatin |

| Compound A (related derivative) | 66% | More potent than control |

This table summarizes the findings from cytotoxicity assays, indicating that while some compounds show promise, further optimization is necessary to enhance their efficacy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have investigated various derivatives against Gram-positive bacteria and drug-resistant fungi. The results indicated that certain modifications could enhance antimicrobial activity, warranting further exploration for therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific cellular targets. Interaction studies are essential for understanding how this compound affects cellular pathways and contributes to its anticancer and antimicrobial activities.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of 5-oxopyrrolidine and evaluated their anticancer activity using MTT assays on A549 cells. The study found that specific substitutions on the pyrrolidine scaffold significantly influenced cytotoxicity.

- Comparative Analysis : Another research effort compared the biological activity of structurally similar compounds, revealing that variations in substituents could lead to marked differences in pharmacokinetics and therapeutic profiles.

Q & A

Basic: What synthetic routes are reported for 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous pyrazole-pyrrolidine hybrids (e.g., lamellarin O analogues) suggest a multi-step approach:

- Step 1: Suzuki-Miyaura coupling to introduce the pyrazole moiety. For example, palladium-catalyzed cross-coupling of 1-methyl-1H-pyrazole-4-boronic acid with a pyrrolidine precursor .

- Step 2: Cyclization or oxidation to form the 2-oxopyrrolidine ring. highlights the use of tert-butyl alcohol and cesium carbonate under inert atmospheres for similar cyclizations .

- Optimization: Reaction yields (e.g., 93–96% after HCl hydrolysis in ) depend on catalyst loading (e.g., Pd(OAc)₂), temperature (40–100°C), and solvent polarity.

| Key Reaction Parameters |

|---|

| Catalyst: Pd(OAc)₂/XPhos |

| Base: Cs₂CO₃ |

| Solvent: tert-Butanol |

| Temperature: 40–100°C |

| Yield Range: 85–96% |

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Conflicting spectral data, common in heterocyclic systems, require cross-validation:

- 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrazole and pyrrolidine rings. demonstrates detailed NMR assignments for arylamides of piperidine-carboxylic acids, emphasizing deuterated solvents (DMSO-d₆) and high-field instruments (500 MHz) .

- X-ray Crystallography: As in , crystallographic analysis resolves ambiguities in regiochemistry and hydrogen bonding .

- Computational Validation: Compare experimental shifts with DFT-calculated NMR parameters (e.g., B3LYP/6-311+G(d,p)).

Basic: What analytical techniques are recommended for purity assessment and quantification?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. references gradient elution (water/acetonitrile + 0.1% TFA) for related pyrazole-carboxylic acids .

- LC-MS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns. highlights m/z accuracy within ±2 ppm for structural confirmation.

- Melting Point: While absent in the target compound’s data, notes that analogs like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid lack reported melting points, requiring differential scanning calorimetry (DSC) .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). provides InChI keys for PubChem-based structure retrieval to model binding poses .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the 2-oxo group in pyrrolidine may act as a hydrogen-bond acceptor.

- MD Simulations: Assess stability in aqueous environments (TIP3P water model) over 100 ns to evaluate conformational flexibility.

Basic: What stability precautions are necessary during storage and handling?

Methodological Answer:

- Storage: Keep in airtight glass containers at –20°C, away from light and moisture. emphasizes incompatibility with strong oxidizers, which may degrade the compound to CO/CO₂ .

- Handling: Use nitrile gloves and fume hoods. and recommend respiratory protection (N95 masks) and eyewash stations due to potential irritancy .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications: Vary substituents on the pyrazole (e.g., methyl to halogens) and pyrrolidine (e.g., oxo to thio) rings. details Suzuki couplings for diversifying aryl groups .

- Bioactivity Assays: Test enzyme inhibition (e.g., IC₅₀ via fluorescence polarization) or antimicrobial activity (MIC assays). references agrochemical SAR for pyrazole derivatives .

- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with activity.

Basic: What are the recommended in vitro toxicity screening protocols?

Methodological Answer:

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (48 h exposure, IC₅₀ calculation).

- Genotoxicity: Ames test (TA98 strain ± S9 metabolic activation) per OECD 471. notes acute toxicity data gaps, necessitating conservative dosing .

- Skin Irritation: Reconstructed human epidermis (RhE) model (OECD 439).

Advanced: How to address discrepancies in reported solubility or partition coefficients (logP)?

Methodological Answer:

- Experimental Validation: Use shake-flask method (OECD 117) for logP in octanol/water. lists solubility variants for related compounds, suggesting pH-dependent solubility (e.g., 0.1 M PBS vs. DMSO) .

- Computational Tools: Compare predicted logP (ALOGPS, ChemAxon) with experimental values. Adjust for ionization (pKa via Sirius T3).

Basic: What spectroscopic databases are authoritative for reference spectra?

Methodological Answer:

- NMR: BioMagResBank (BMRB) or SDBS for pyrazole-carboxylic acid analogs.

- Mass Spectra: NIST Chemistry WebBook or METLIN. ’s PubChem entry provides foundational data .

Advanced: How to scale up synthesis while minimizing byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.